molecular formula C6H6O3S B3056406 2-Methoxythiophene-3-carboxylic acid CAS No. 71154-29-5

2-Methoxythiophene-3-carboxylic acid

Cat. No.: B3056406
CAS No.: 71154-29-5
M. Wt: 158.18 g/mol
InChI Key: KNSMYEOGUCQNPB-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Carboxylic Acids in Chemical Research

Thiophene and its derivatives, including thiophene carboxylic acids, are recognized as privileged scaffolds in medicinal chemistry and materials science. nih.govclinicalresearchnewsonline.com The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often substitute for a benzene ring in a drug molecule without significantly altering its biological activity. This property is valuable in drug design and development. Thiophene-containing compounds have been reported to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net

In organic synthesis, thiophene carboxylic acids serve as crucial intermediates. wikipedia.org The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. beilstein-journals.org Furthermore, the thiophene ring itself can participate in various coupling reactions, allowing for the construction of complex biaryl systems and other advanced molecular architectures. wikipedia.org The inherent reactivity of the thiophene ring system, coupled with the directing effects of the carboxylic acid substituent, allows for regioselective functionalization.

Historical Context of Methoxythiophene Chemistry

The study of methoxythiophenes dates back to the mid-20th century, with early investigations focusing on their synthesis and fundamental reactivity. acs.orgacs.org Researchers explored the preparation of compounds like 2-methoxythiophene (B42098) and investigated its behavior in electrophilic substitution and metalation reactions. acs.org These foundational studies established that the methoxy (B1213986) group acts as a powerful activating and directing group, influencing the position of incoming electrophiles. For instance, 2-methoxythiophene was found to be a useful starting material for introducing the 5-alkoxy-2-thienyl group into other molecules. acs.org Over the years, the chemistry of methoxythiophenes has expanded, with applications emerging in the synthesis of conductive polymers, organic semiconductors, and other advanced materials. chemimpex.com The electronic richness of the methoxy-substituted thiophene ring makes it a valuable component in the design of materials with specific electronic and optical properties. chemimpex.com

Overview of Research Trajectories for 2-Methoxythiophene-3-carboxylic Acid

Research involving this compound primarily leverages its status as a functionalized heterocyclic building block. The molecule's structure presents multiple sites for chemical modification, making it a valuable precursor for creating more complex derivatives. Current research directions focus on utilizing this compound in the synthesis of novel molecules for applications in medicinal chemistry and materials science.

One key research area involves using the carboxylic acid moiety as a synthetic handle. This group can be readily transformed into a variety of other functional groups, enabling its incorporation into larger, more complex structures. For example, it can be converted into an amide or ester to link with other molecular fragments.

Another avenue of research explores the reactivity of the thiophene ring itself. The positions on the ring, activated by the methoxy group, are susceptible to electrophilic substitution, allowing for the introduction of additional substituents. This enables the synthesis of highly decorated thiophene derivatives with tailored electronic and steric properties. These derivatives are of interest for their potential biological activity and as components in functional organic materials.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 71154-29-5 bldpharm.com
Molecular Formula C6H6O3S uni.lu
IUPAC Name This compound uni.lu
Molecular Weight 158.18 g/mol bldpharm.com
Monoisotopic Mass 158.00377 Da uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxythiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c1-9-6-4(5(7)8)2-3-10-6/h2-3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSMYEOGUCQNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505562
Record name 2-Methoxythiophene-3-carboxylic acid
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Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71154-29-5
Record name 2-Methoxythiophene-3-carboxylic acid
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Record name 2-methoxythiophene-3-carboxylic acid
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Synthetic Methodologies for 2 Methoxythiophene 3 Carboxylic Acid and Its Analogs

Direct Carboxylation Approaches to Thiophenecarboxylic Acids

Direct carboxylation methods involve the introduction of a carboxyl group onto the thiophene (B33073) ring in a single step, typically through the reaction of an organometallic intermediate with carbon dioxide or through transition metal-catalyzed processes. These approaches are highly valued for their atom economy and procedural simplicity.

Grignard Reagent-Mediated Carboxylation

A prevalent and effective method for the synthesis of thiophenecarboxylic acids involves the use of Grignard reagents. libretexts.orgmasterorganicchemistry.comyoutube.com This process typically begins with the formation of a thienylmagnesium halide from a corresponding halothiophene. The subsequent reaction of this Grignard reagent with carbon dioxide, followed by an acidic workup, yields the desired carboxylic acid. youtube.comtransformationtutoring.com

The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO2, forming a magnesium carboxylate salt. youtube.com Acidification then protonates the carboxylate to afford the final carboxylic acid. transformationtutoring.com For the synthesis of 2-methoxythiophene-3-carboxylic acid, this would typically involve the formation of a Grignard reagent from 3-halo-2-methoxythiophene. The reaction conditions, such as solvent and temperature, are crucial for optimizing the yield and minimizing side reactions. nih.gov

Table 1: Grignard Reagent-Mediated Carboxylation of Substituted Thiophenes

Starting MaterialGrignard Formation ConditionsCarboxylation ConditionsProductYield (%)Reference
2,4-Dibromo-3-methylthiopheneMeMgBr, THFCO2 (gas)4-Bromo-3-methylthiophene-2-carboxylic acid86 nih.gov
Aryl BromidesMg, 2-MeTHFGaseous CO2Aryl Carboxylic Acidsup to 82 nih.gov
2-BromothiopheneMg, 2-MeTHFGaseous CO22-Thiophenecarboxylic acid62 nih.gov

This table presents data for the synthesis of thiophenecarboxylic acid analogs, illustrating the general utility of the Grignard carboxylation method.

Lithiation-Carbonation Pathways

Organolithium reagents provide an alternative route to thiophenecarboxylic acids through a lithiation-carbonation sequence. nii.ac.jp This method involves the deprotonation of a thiophene derivative using a strong organolithium base, such as n-butyllithium, to form a highly reactive thienyllithium intermediate. This intermediate then readily reacts with carbon dioxide to form a lithium carboxylate, which upon acidic workup, yields the carboxylic acid. nii.ac.jp

The regioselectivity of the lithiation is a critical aspect of this method and is influenced by the substituents present on the thiophene ring. For 2-methoxythiophene (B42098), deprotonation has been shown to occur regioselectively at the C5 position when using lithium magnesates. organic-chemistry.org Achieving lithiation at the C3 position would require specific directing groups or starting from a 3-halothiophene via lithium-halogen exchange.

Table 2: Lithiation-Carbonation of Substituted Thiophenes

Starting MaterialLithiation ConditionsCarboxylation ConditionsProductReference
2-MethoxythiopheneBu3MgLi, THF, rtElectrophile (e.g., CO2)5-Substituted-2-methoxythiophene organic-chemistry.org
Tetrachlorothiophenen-BuLi, MTBECO23,4,5-Trichloro-2-thiophenecarboxylic acid beilstein-journals.org

This table provides examples of lithiation on substituted thiophenes, highlighting the regioselectivity of the reaction.

Palladium-Catalyzed Carbonylation Under CO Pressure

Palladium-catalyzed carbonylation has emerged as a powerful tool for the synthesis of carboxylic acids and their derivatives from aryl halides. nih.govbeilstein-journals.org This method involves the reaction of a halothiophene with carbon monoxide in the presence of a palladium catalyst. The reaction typically requires a base and a suitable ligand to facilitate the catalytic cycle. nih.gov

The catalytic cycle is believed to involve the oxidative addition of the halothiophene to the palladium(0) complex, followed by CO insertion into the palladium-carbon bond to form an acyl-palladium intermediate. Subsequent reaction with a nucleophile, such as water or an alcohol, regenerates the catalyst and produces the carboxylic acid or its ester. mdpi.com A study on the direct carbonylation of thiophenes using a Pd(OAc)2 catalyst under CO/CO2-binary conditions has shown high efficiency in converting thiophenes to their corresponding carboxylic acids. rsc.org

Table 3: Palladium-Catalyzed Carbonylation of Thiophenes

Starting MaterialCatalyst SystemConditionsProductYield (%)Reference
Thiophenes and FuransPd(OAc)2 (1 mol%), p-BQCO/CO2 pressureCorresponding Carboxylic Acidsup to 100 rsc.org
2-Bromo-3-methylthiophenePalladium catalystCO pressure, EtOHEthyl 3-methylthiophene-2-carboxylate- beilstein-journals.org

This table showcases the application of palladium-catalyzed carbonylation for the synthesis of thiophenecarboxylic acids and their esters.

Ester Hydrolysis as a Synthetic Route

The hydrolysis of a corresponding ester is a common and reliable method for the preparation of carboxylic acids. This two-step approach involves the initial synthesis of the ester followed by its cleavage to yield the desired acid. Both acid- and base-catalyzed conditions can be employed for the hydrolysis step. chemistrysteps.com

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of esters is a reversible process that is the reverse of Fischer esterification. chemistrysteps.comyoutube.com The reaction is typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemistrysteps.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.com To drive the equilibrium towards the carboxylic acid, it is often necessary to remove the alcohol byproduct as it is formed. chemistrysteps.com

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that is widely used for the synthesis of carboxylic acids from their esters. chemistrysteps.comyoutube.com The reaction is typically carried out by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. youtube.com The mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses to expel an alkoxide ion, which is a strong base and subsequently deprotonates the newly formed carboxylic acid to form a carboxylate salt. chemistrysteps.com An acidic workup is then required to protonate the carboxylate and isolate the free carboxylic acid. youtube.com

The hydrolysis of methyl 3-methylthiophene-2-carboxylate to its corresponding carboxylic acid is a known transformation, indicating the feasibility of this approach for thiophene derivatives. beilstein-journals.org

Table 4: Hydrolysis of Substituted Thiophene Esters

Starting MaterialHydrolysis ConditionsProductYield (%)Reference
Methyl 3-methylthiophene-2-carboxylateAqueous bromination, then hydrolysis4-Bromo-3-methylthiophene-2-carboxylic acid- beilstein-journals.org
Methyl 2-cyclopropylthiophene-3-carboxylate1M aq. NaOH2-Cyclopropylthiophene-3-carboxylic acid98-99 semanticscholar.org
Methyl 3-ureido-thiophene-2-carboxylatesBasic hydrolysisCorresponding carboxylic acids- researchgate.net

This table provides examples of the hydrolysis of substituted thiophene esters to their corresponding carboxylic acids.

Cyclization Strategies for Thiophene Ring Formation

The formation of the thiophene ring is the cornerstone of synthesizing this compound and its derivatives. Cyclization strategies are paramount, transforming acyclic precursors into the desired five-membered aromatic heterocycle.

Cyclization of Functionalized Alkynes

The cyclization of functionalized alkynes represents a powerful and versatile method for constructing the thiophene nucleus, allowing for regioselective synthesis from readily available starting materials. nih.govresearchgate.net This approach often involves the use of metal catalysts to activate the alkyne's triple bond for intramolecular nucleophilic attack by a sulfur-containing group. nih.gov

One prominent strategy is the metal-catalyzed heterocyclization of alkynes that have a suitably positioned heteronucleophilic group. nih.gov For instance, palladium iodide (PdI₂) in the presence of potassium iodide (KI) can effectively catalyze the cycloisomerization of (Z)-2-en-4-yne-1-thiols to yield substituted thiophenes. researchgate.net The proposed mechanism involves an anti-5-exo-dig intramolecular nucleophilic attack of the thiolic group on the palladium-coordinated triple bond. researchgate.net

Metal-free approaches have also been developed. The reaction of 1,3-diynes with sodium sulfide (B99878) (Na₂S) provides a direct route to thiophene derivatives. nih.govresearchgate.net Another metal-free method involves the base-promoted thioannulation of Morita-Baylis-Hillman acetates derived from acetylenic aldehydes using potassium thioacetate. This reaction proceeds through a tandem allylic substitution and a deacetylative 5-exo-dig-thiocycloisomerization. organic-chemistry.org Additionally, iodocyclization of S-containing alkyne substrates is a significant synthetic tool for the direct preparation of iodine-containing thiophenes. nih.gov

A summary of representative alkyne cyclization strategies is presented below.

Starting MaterialReagents/CatalystProduct TypeReference
(Z)-2-en-4-yne-1-thiolsPdI₂/KISubstituted Thiophenes researchgate.net
1,3-DiynesNa₂S2,5-Disubstituted Thiophenes nih.govresearchgate.net
1,1-bis(ethylthio)-1-en-4-ynesDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Substituted Thiophenes nih.gov
1-Mercapto-3-yn-2-olsI₂3-Iodothiophenes organic-chemistry.org

Gewald Reaction and Related Condensations for Thiophene Derivatives

The Gewald reaction is a classic and highly versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes, which can serve as precursors to a wide range of thiophene derivatives. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgpharmaguideline.com

The reaction mechanism begins with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form a stable olefin intermediate. wikipedia.orgpharmaguideline.com The subsequent addition of sulfur is followed by cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org The versatility of this reaction is enhanced by the wide availability of starting materials. arkat-usa.org

Modifications to the Gewald reaction have been developed to improve efficiency and simplify procedures. Microwave irradiation has been shown to be beneficial, reducing reaction times and improving yields. wikipedia.orgthieme-connect.com Furthermore, the reaction has been adapted for solid-phase synthesis, which facilitates product purification. thieme-connect.com

The general scheme of the Gewald reaction is as follows:

Reactants : A carbonyl compound (ketone or aldehyde), an α-activated acetonitrile (B52724) (e.g., α-cyanoester), and elemental sulfur.

Catalyst : A base, typically a secondary or tertiary amine like morpholine (B109124) or triethylamine.

Product : A poly-substituted 2-aminothiophene. arkat-usa.org

Different variations of the Gewald synthesis allow for the preparation of a diverse array of substituted thiophenes. For example, using α-sulfanyl ketones and α-substituted acetonitriles can produce 2-aminothiophenes with electron-donating groups at the C-4 and C-5 positions. arkat-usa.org

Advanced and Innovative Synthetic Protocols

Beyond traditional cyclization methods, advanced synthetic protocols offer novel and efficient pathways to thiophene derivatives, often with improved atom economy and milder reaction conditions.

Transition-Metal-Free Approaches

In recent years, the development of transition-metal-free synthetic methods has gained significant attention as a means to create more cost-effective and environmentally friendly chemical processes. nih.gov Several such approaches for the synthesis of thiophenes have been reported.

One notable strategy involves the reaction of substituted buta-1-enes with potassium sulfide, which enables an atom-economical synthesis through the cleavage of multiple C-H bonds. organic-chemistry.org Another innovative metal-free method is the dehydration and sulfur cyclization of alkynols using elemental sulfur (S₈). This reaction is initiated by the base-free generation of a trisulfur (B1217805) radical anion (S₃•⁻) and its subsequent addition to the alkyne. organic-chemistry.org

The synthesis of 3-borylated thiophene derivatives can be achieved through a regiocontrolled, transition-metal-free approach where B-chlorocatecholborane acts as a carbophilic Lewis acid to activate the alkyne in (Z)-organylthioenyne substrates. organic-chemistry.org Additionally, trithiocarbonate (B1256668) anions (CS₃²⁻), generated in situ from carbon disulfide (CS₂) and potassium hydroxide (KOH), can be used as a sulfur source for the synthesis of 2,5-disubstituted thiophenes from 1,3-butadiynes. organic-chemistry.org

Sulfur SourceSubstrateKey FeaturesReference
Potassium sulfideSubstituted buta-1-enesAtom economical, C-H bond cleavage organic-chemistry.orgnih.gov
Elemental Sulfur (S₈)AlkynolsInvolves trisulfur radical anion intermediate organic-chemistry.org
Potassium thioacetateMorita-Baylis-Hillman acetatesTandem allylic substitution/cycloisomerization organic-chemistry.org
Trithiocarbonate anion (CS₃²⁻)1,3-ButadiynesIn situ generation of sulfur source organic-chemistry.org

Brønsted Acid-Promoted Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a product containing substantial portions of all starting materials. nih.gov A facile Brønsted acid-promoted three-component reaction involving 2-methoxythiophene, sulfinates, and water has been developed. researchgate.netfao.org This reaction proceeds at room temperature under mild conditions to afford γ-mercapto-β-sulfonyl esters. researchgate.netfao.org

The proposed reaction mechanism involves three key processes:

A 1,5-hydride shift.

A subsequent Michael addition.

Ring opening in the presence of water. fao.org

This type of reaction highlights the utility of electron-rich heteroaromatics like 2-methoxythiophene as versatile building blocks in complex organic transformations. nih.gov Brønsted acids can also catalyze the oligomerization or polymerization of thiophenes, indicating their ability to activate the thiophene ring toward further reactions. nih.gov

Oxidative Methods and Sulfonation-Aromatization

Oxidation can occur at the sulfur atom of the thiophene ring to form a thiophene S-oxide or at the C2-C3 double bond. wikipedia.org The oxidation of thiophene with reagents like trifluoroperacetic acid can lead to a mixture of sulfoxide (B87167) and sulfone products. wikipedia.org Thiophene S-oxides are reactive intermediates that can undergo dimerization via a Diels-Alder reaction. acs.org

In the context of synthesis, oxidative aromatization is a crucial final step in certain routes to thiophenes. For example, a halocyclization of alkynoic thioesters with N-halosuccinimides can be followed by an oxidative aromatization step to yield the fully aromatic thiophene ring. organic-chemistry.org

Sulfonation is a characteristic electrophilic substitution reaction of thiophene, underscoring its aromatic nature. derpharmachemica.com The high reactivity of thiophene toward sulfonation using sulfuric acid to produce thiophene-2-sulfonic acid is a well-established property. wikipedia.orgderpharmachemica.com While not a primary method for ring formation, aromatization through processes like dehydrogenation or elimination is a key step in many thiophene syntheses, such as in industrial methods where n-butane is treated with sulfur at high temperatures. pharmaguideline.com

Regioselective Functionalization Approaches

The primary challenge in the synthesis of this compound lies in controlling the position of the incoming carboxyl group. The methoxy (B1213986) group at the 2-position of the thiophene ring plays a crucial role in directing this functionalization. The most prominent and effective method for achieving the desired 3-substitution is through directed ortho-metalation (DoM) .

In this approach, the methoxy group acts as a directed metalation group (DMG). The oxygen atom of the methoxy group coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), facilitating the removal of a proton from the adjacent C3 position. This generates a lithiated intermediate that is highly reactive towards electrophiles. Subsequent quenching of this intermediate with carbon dioxide (CO2), followed by an acidic workup, introduces the carboxylic acid group at the 3-position with high regioselectivity.

The general mechanism can be outlined as follows:

Deprotonation: 2-methoxythiophene reacts with an organolithium base at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The methoxy group directs the deprotonation to the C3 position.

Carboxylation: The resulting 3-lithio-2-methoxythiophene intermediate is then treated with solid or gaseous carbon dioxide. The highly nucleophilic carbon at the 3-position attacks the electrophilic carbon of CO2.

Acidification: The reaction mixture is then acidified to protonate the resulting carboxylate salt, yielding this compound.

This method's high regioselectivity is a significant advantage over classical electrophilic aromatic substitution reactions, which would likely yield a mixture of isomers.

Comparative Analysis of Synthetic Efficiencies and Regioselectivity

The efficiency of synthesizing this compound is evaluated based on several key parameters, including reaction yield, purity of the final product, and the feasibility of scaling the process for industrial production.

Yield Optimization Strategies

Optimizing the yield of this compound via the DoM approach involves careful control of several reaction parameters.

Key Optimization Parameters:

ParameterConditionRationale
Organolithium Reagent n-BuLi or s-BuLis-BuLi is more basic and can lead to faster deprotonation, but may also be less selective. n-BuLi is commonly used and often provides a good balance of reactivity and selectivity.
Temperature -78 °C to -40 °CLow temperatures are crucial to prevent side reactions, such as decomposition of the organolithium reagent or the lithiated intermediate, and to ensure high regioselectivity.
Solvent Anhydrous THF or diethyl etherEthereal solvents are necessary to solvate the organolithium reagent and the lithiated intermediate. The absence of water is critical to prevent quenching of the organolithium species.
CO2 Addition Solid CO2 (dry ice) or bubbling CO2 gasEnsuring an excess of CO2 is important for complete carboxylation of the lithiated intermediate. The method of addition can influence the reaction's efficiency on different scales.
Reaction Time Varies depending on scale and reagentsSufficient time must be allowed for both the deprotonation and carboxylation steps to proceed to completion.

By carefully controlling these factors, yields for the synthesis of this compound and its analogs can be maximized.

Purity Considerations in Synthesis

The purity of the final product is a critical consideration, particularly for applications in pharmaceuticals and materials science. The DoM route generally affords a high degree of purity due to its high regioselectivity.

Potential Impurities and Purification Methods:

Potential ImpurityOriginPurification Method
Unreacted 2-methoxythiophene Incomplete lithiation or carboxylation.Extraction, chromatography, or recrystallization.
Isomeric carboxylic acids Incomplete regioselectivity, though typically minimal with DoM.Chromatography or fractional crystallization.
Byproducts from side reactions Reaction with residual water or other electrophiles.Recrystallization from a suitable solvent is often effective in removing minor impurities.

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to assess the purity of the synthesized this compound.

Scalability Assessments of Manufacturing Routes

The transition from a laboratory-scale synthesis to a large-scale manufacturing process presents several challenges. The DoM route, while highly effective, has specific scalability considerations.

Scalability Challenges and Solutions:

ChallengePotential Solution
Cryogenic Temperatures The need for very low temperatures (-78 °C) can be energy-intensive and costly on a large scale. engconfintl.org
Handling of Organolithium Reagents Organolithium reagents are pyrophoric and require specialized handling procedures, increasing operational risks at a larger scale.
Exothermic Reactions Both the lithiation and the quenching with CO2 are highly exothermic and can be difficult to control in large batch reactors.
Workup and Isolation Handling large volumes of solvents and performing extractions and purifications can be cumbersome and generate significant waste.

While the DoM approach presents some scalability challenges, its high regioselectivity and efficiency often make it the preferred route for the synthesis of this compound, provided that appropriate engineering and safety measures are implemented.

Mechanistic Investigations and Reactivity Studies of 2 Methoxythiophene 3 Carboxylic Acid

Electrophilic Substitution Reactions on the Thiophene (B33073) Ring

The reactivity of the thiophene ring in 2-methoxythiophene-3-carboxylic acid towards electrophiles is governed by the interplay of the electronic effects of its two substituents: the methoxy (B1213986) group (-OCH₃) at the C2 position and the carboxylic acid group (-COOH) at the C3 position. Thiophene itself is an electron-rich aromatic system, more reactive than benzene (B151609) towards electrophilic aromatic substitution. mdpi.com

The regiochemical outcome of electrophilic substitution on the this compound ring is a classic example of competing directing effects. The methoxy group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.org Conversely, the carboxylic acid group is a deactivating, meta-directing group, withdrawing electron density from the ring.

In the context of the thiophene ring, the C5 position is electronically activated by the C2-methoxy group. The lone pairs on the oxygen atom can delocalize into the ring, creating a region of high electron density at the C5 position, thereby stabilizing the intermediate carbocation (arenium ion) formed during electrophilic attack at this site. libretexts.org While the carboxyl group at C3 deactivates the ring, its meta-directing influence would be towards the C5 position. Therefore, both substituents either direct or allow for substitution at the C5 position. The powerful activating and directing effect of the methoxy group is the dominant factor, making the C5 position the primary site for electrophilic attack.

Table 1: Influence of Substituents on Regioselectivity
SubstituentPositionElectronic EffectDirecting InfluenceImpact on Reactivity
Methoxy (-OCH₃)C2Electron-donating (Resonance)ortho, para-director (activates C5)Activating
Carboxyl (-COOH)C3Electron-withdrawing (Inductive & Resonance)meta-director (directs to C5)Deactivating

Friedel-Crafts reactions, which include alkylation and acylation, are fundamental electrophilic aromatic substitution reactions for forming carbon-carbon bonds. masterorganicchemistry.com These reactions typically require a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), and an electron-rich aromatic substrate. wikipedia.orgsigmaaldrich.com

The applicability of Friedel-Crafts reactions to this compound is limited. The presence of the strongly deactivating carboxylic acid group on the thiophene ring makes the substrate electron-poor. sigmaaldrich.com This deactivation generally inhibits the reaction, as the aromatic ring is not sufficiently nucleophilic to attack the carbocation or acylium ion intermediate generated by the Lewis acid. organic-chemistry.org Furthermore, the Lewis acid catalyst can form a complex with the carboxyl group, further deactivating the ring and requiring stoichiometric amounts of the catalyst. wikipedia.org While the methoxy group is activating, the deactivating effect of the carboxyl group is often prohibitive for standard Friedel-Crafts conditions.

Halogenation and nitration are common electrophilic substitution reactions that follow the regioselectivity patterns established by the substituents. For this compound, these reactions are directed to the most activated position on the ring.

Halogenation: The bromination of compounds similar to this compound has been shown to occur predominantly at the C5 position, which is activated by the C2-methoxy group. This is consistent with the strong directing effect of the methoxy substituent.

Nitration: The nitration of aromatic compounds is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com For this compound, nitration also occurs primarily at the C5 position. The strong electron-donating nature of the methoxy group at C2 makes the C5 position the most nucleophilic site, thus directing the incoming electrophile.

Table 2: Summary of Electrophilic Substitution Patterns
ReactionTypical ReagentsPrimary Position of SubstitutionGoverning Factor
Halogenation (e.g., Bromination)Br₂C5Directing effect of the C2-methoxy group
NitrationHNO₃ / H₂SO₄C5Directing effect of the C2-methoxy group

Nucleophilic Acyl Substitution at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key functional handle for further molecular elaboration through nucleophilic acyl substitution. libretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the hydroxyl group (or a modified, better leaving group) results in the substitution product. vanderbilt.edu However, the direct substitution of the -OH group is difficult because it is a poor leaving group. libretexts.org Therefore, the carboxylic acid is often converted into a more reactive derivative.

Acid Chlorides: Carboxylic acids are readily converted into more reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orggoogle.com In this reaction, the hydroxyl group is transformed into a much better leaving group. libretexts.org The resulting 2-methoxythiophene-3-carbonyl chloride is a versatile intermediate that can react with a wide range of nucleophiles.

Esters: The most common method for converting a carboxylic acid into an ester is the Fischer esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). chemguide.co.uk The reaction is an equilibrium process, and using an excess of the alcohol helps to drive the reaction toward the formation of the ester product. masterorganicchemistry.comyoutube.com

The direct reaction of a carboxylic acid with an amine to form an amide is generally inefficient. This is because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.org To overcome this, two primary strategies are employed:

High-Temperature Reaction: Heating the ammonium (B1175870) carboxylate salt at high temperatures can drive off water and form the amide bond, though this method is not always practical.

Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid. DCC converts the hydroxyl group into a good leaving group, facilitating nucleophilic attack by the amine to form the amide. libretexts.org

Conversion to a Reactive Intermediate: A more common approach is to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride (as described in 3.2.1). The acid chloride then readily reacts with a primary or secondary amine to yield the corresponding amide. This is often the preferred method for laboratory-scale synthesis. google.com Borate esters like B(OCH₂CF₃)₃ have also been shown to be effective reagents for direct amidation. nih.gov

Table 3: Common Nucleophilic Acyl Substitution Reactions
Desired DerivativeTypical Reagent(s)Product
Acid ChlorideThionyl chloride (SOCl₂)2-Methoxythiophene-3-carbonyl chloride
Ester (e.g., Ethyl ester)Ethanol (C₂H₅OH), H₂SO₄ (cat.)Ethyl 2-methoxythiophene-3-carboxylate
Amide1. SOCl₂ 2. Amine (RNH₂)N-alkyl-2-methoxythiophene-3-carboxamide

Oxidative and Reductive Transformations

The reactivity of this compound is characterized by the interplay of its three functional components: the electron-rich thiophene ring, the electron-donating methoxy group, and the electron-withdrawing carboxylic acid group. These substituents dictate the molecule's behavior under both oxidative and reductive conditions.

The sulfur atom in the thiophene ring is susceptible to oxidation, typically yielding the corresponding thiophene-1-oxide (sulfoxide) and subsequently the thiophene-1,1-dioxide (sulfone). researchgate.net The oxidation process is generally stepwise. nih.gov Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide, often in the presence of a metal catalyst like methyltrioxorhenium(VII). researchgate.netnih.gov

The electronic nature of the substituents on the thiophene ring significantly influences the rate of oxidation. The initial oxidation to the sulfoxide (B87167) is an electrophilic attack on the nucleophilic sulfur atom. nih.gov Therefore, the presence of the electron-donating methoxy group at the C2 position is expected to increase the rate of formation of the sulfoxide intermediate. Conversely, the subsequent oxidation of the sulfoxide to the sulfone is favored by electron-withdrawing groups. nih.gov The carboxylic acid at the C3 position would facilitate this second oxidation step. This allows for a degree of control over the reaction to selectively form either the sulfoxide or the sulfone by choosing appropriate reaction conditions. organic-chemistry.org Thiophene sulfones are stable compounds, while the corresponding sulfoxides are often highly reactive and can act as dienes in Diels-Alder reactions. researchgate.net

TransformationTypical ReagentsProductControlling Factors
Thiophene → Thiophene-1-oxidem-CPBA (1 equivalent), H₂O₂/CH₃ReO₃SulfoxideFavored by electron-donating groups (e.g., -OCH₃). nih.gov
Thiophene-1-oxide → Thiophene-1,1-dioxidem-CPBA (>2 equivalents), H₂O₂/CH₃ReO₃SulfoneFavored by electron-withdrawing groups (e.g., -COOH). nih.gov

The carboxylic acid group of this compound can be reduced to a primary alcohol or, with more difficulty, to an aldehyde. The choice of reducing agent is critical for determining the final product.

Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required for the reduction of carboxylic acids. chemguide.co.uklibretexts.org This reaction typically proceeds in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.uk The reduction mechanism involves a two-step process where the carboxylic acid is first converted to an aldehyde intermediate, which is then immediately reduced further to the primary alcohol. chemguide.co.uk Because the intermediate aldehyde is more reactive than the starting carboxylic acid, it cannot be isolated using powerful reagents like LiAlH₄. libretexts.orgsavemyexams.com

Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org The selective reduction of a carboxylic acid to an aldehyde is challenging. While modified, less reactive hydride reagents such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) can be used to reduce more reactive acyl chlorides to aldehydes, their application for the direct, clean conversion of carboxylic acids is not standard. libretexts.org Therefore, the primary product from the reduction of this compound with standard hydride reagents is (2-methoxythiophen-3-yl)methanol.

Reducing AgentSolventProductNotes
Lithium Aluminum Hydride (LiAlH₄)Dry Ether (e.g., THF, Et₂O)Primary AlcoholA strong, non-selective reagent for carboxylic acids. libretexts.org The aldehyde intermediate is not isolable. chemguide.co.uk
Sodium Borohydride (NaBH₄)Aqueous or AlcoholicNo ReactionNot sufficiently reactive to reduce carboxylic acids. savemyexams.com

Metalation Reactions and Directed Ortho-Metalation (DOM)

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The reaction utilizes a directing metalation group (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent. wikipedia.orgbaranlab.org This coordination brings the strong base into proximity with a specific ortho-proton, facilitating its removal (deprotonation) to form a lithiated intermediate. organic-chemistry.orgresearchgate.net This intermediate can then react with various electrophiles to introduce a new substituent exclusively at that ortho position. wikipedia.org

For this compound, both the methoxy and carboxylic acid groups can potentially act as DMGs. The process typically involves a strong, non-nucleophilic lithium base, such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), or lithium diisopropylamide (LDA), in an aprotic solvent like THF at low temperatures (e.g., -78 °C). baranlab.org

The first equivalent of the organolithium base will react with the most acidic proton in the molecule, which is the proton of the carboxylic acid, to form a lithium carboxylate. This in situ formation of the lithium carboxylate is crucial, as the carboxylate anion is a very powerful DMG. organic-chemistry.org A second equivalent of the organolithium base is then required to deprotonate the thiophene ring at the position directed by the DMG. Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be used to break up organolithium aggregates and increase the reactivity of the base. baranlab.org

The regiochemical outcome of the DoM reaction on this compound is determined by the relative directing power of the potential DMGs. The hierarchy of directing ability has been well-established, with the carboxylate group being one of the most powerful DMGs available. organic-chemistry.org The methoxy group is considered a moderately strong DMG.

Given this hierarchy, the lithiation will be directed by the more powerful carboxylate group. The carboxylate at the C3 position will direct deprotonation to the adjacent C4 position. Although the methoxy group at C2 would direct to C3, this position is already substituted. While thiophenes often undergo preferential lithiation at the C2 position, a powerful DMG can override this intrinsic reactivity. uwindsor.ca Therefore, the reaction of this compound with two or more equivalents of an alkyllithium base will selectively generate the 4-lithio intermediate. Quenching this organolithium species with an electrophile (E+) will yield a 4-substituted-2-methoxythiophene-3-carboxylic acid.

Directing GroupPositionDirecting PowerPredicted Site of LithiationFinal Product Structure
-COO⁻Li⁺ (from -COOH)C3StrongC44-E-2-methoxythiophene-3-carboxylic acid
-OCH₃C2ModerateC3 (blocked)N/A

Ring Modification and Cleavage Reactions

Direct ring cleavage of the stable thiophene ring in this compound requires harsh conditions. However, modifications to the ring structure can be achieved following preliminary transformations, such as the oxidation of the sulfur atom.

As discussed in section 3.3.1, the thiophene ring can be oxidized to a thiophene-1,1-dioxide (a sulfone). researchgate.net This transformation significantly alters the electronic properties and reactivity of the ring. The resulting thiophene sulfone is no longer aromatic and behaves as a cyclic diene. It can readily participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with various dienophiles. researchgate.net This provides a pathway to construct more complex, fused-ring systems. Subsequent extrusion of sulfur dioxide (SO₂) from the Diels-Alder adduct can lead to the formation of new carbocyclic aromatic rings.

While specific studies on the ring cleavage of this compound are not prevalent, general methods for thiophene degradation, such as reductive desulfurization using Raney Nickel, would likely lead to cleavage and the formation of a saturated aliphatic carboxylic acid. However, this is a destructive process rather than a controlled modification. The most synthetically useful ring modifications proceed via the oxidized sulfone intermediate.

Carbon-Sulfur Bond Activation

The activation and cleavage of the carbon-sulfur (C–S) bond in thiophenes are crucial steps in processes like hydrodesulfurization, a key industrial process for removing sulfur from petroleum products. Research into these mechanisms provides fundamental insights into the intrinsic reactivity of the thiophene ring.

Studies on related compounds, such as 2-methoxythiophene (B42098), have demonstrated that C–S bond activation can be achieved using specific reagents. For instance, the reaction with a low-valent aluminium(I) complex, [{ArNC(Me)2H}Al] (where Ar = 2,6-di-isopropylphenyl), has been shown to induce the activation of the carbon-sulfur bond in the thiophene ring. rsc.orgchemrxiv.org This process is a key initial step that leads to further transformations of the heterocyclic system. rsc.org The interaction with the aluminium(I) center facilitates the cleavage of the otherwise stable C–S bond, initiating a cascade of reactions.

Ring-Expansion and Desulfurization Studies

Following the initial C–S bond activation, thiophene derivatives can undergo significant structural rearrangements. In the reaction of 2-methoxythiophene with the aforementioned aluminium(I) reagent, the C–S bond cleavage is coupled with a ring-expansion of the heterocycle. rsc.orgchemrxiv.org This transformation results in the formation of a larger, aluminium-containing heterocyclic structure.

This ring-expansion is part of a broader reaction network that can lead to the complete removal of sulfur from the ring, a process known as desulfurization. rsc.org The mechanism involves a sequence of steps, including an unusual second carbon-sulfur bond activation, which ultimately results in the extrusion of the sulfur atom from the original thiophene core. rsc.org

Table 1: Reaction of 2-Methoxythiophene with an Aluminium(I) Reagent

Reactant Reagent Key Observations Outcome

Reactions with Specific Reagents

The reactivity of this compound is further defined by its interactions with various classes of chemical reagents, which can target the thiophene ring, the carboxylic acid function, or both.

Interactions with Tetracyanoethylene (B109619) Oxide

The reaction of electron-rich thiophenes with tetracyanoethylene oxide (TCNEO) has been investigated. When 2-methoxythiophene is heated with TCNEO, it does not yield the expected cycloaddition product. scispace.com Instead, the reaction produces a substituted thenoyl cyanide, specifically 5-methoxy-2-thenoyl cyanide, albeit in low yields. scispace.com The proposed mechanism involves a complex cascade rather than a direct cycloaddition, highlighting the unique reactivity imparted by the methoxy substituent. scispace.com This reaction underscores how substituents can fundamentally alter the expected reaction pathways of the thiophene ring.

Brønsted Acid-Promoted Reactions

In the presence of Brønsted acids, 2-methoxythiophene can participate in multicomponent reactions. A facile, three-component reaction involving 2-methoxythiophene, sulfinates, and water has been developed, promoted by a Brønsted acid at room temperature. researchgate.netfao.org This process yields a series of γ-mercapto-β-sulfonyl esters in moderate to good yields. researchgate.netfao.org The proposed mechanism for this transformation involves three key stages: a 1,5-hydride shift, a Michael addition, and finally, a ring-opening of the thiophene core in the aqueous medium. researchgate.netfao.org This reaction provides an efficient, metal-free method for synthesizing complex sulfur-containing esters. researchgate.net Simple Brønsted acids like triflic acid can catalyze the addition of carboxylic acids to olefins, a process that can tolerate methoxy substitutions on aromatic rings under controlled temperature and acid concentrations. uchicago.eduorganic-chemistry.org

Table 2: Brønsted Acid-Promoted Three-Component Reaction

Substrates Promoter Key Mechanistic Steps Product Class

Organolithium Reagent Additions

Organolithium reagents are potent nucleophiles and strong bases that react readily with carboxylic acids. wikipedia.org The general reaction involves the addition of two equivalents of the organolithium reagent to the carboxylic acid. masterorganicchemistry.com The first equivalent acts as a base, deprotonating the acidic carboxylic proton to form a lithium carboxylate. masterorganicchemistry.com The second equivalent then acts as a nucleophile, adding to the carbonyl carbon of the carboxylate. wikipedia.orgmasterorganicchemistry.com This forms a stable dianionic tetrahedral intermediate. masterorganicchemistry.com Upon acidic workup (e.g., with H₃O⁺), this intermediate collapses, eliminating a lithium oxide species and ultimately forming a ketone. masterorganicchemistry.commasterorganicchemistry.com

Applying this to this compound, treatment with two equivalents of an organolithium reagent (e.g., methyllithium) followed by an acidic workup would be expected to yield 3-acetyl-2-methoxythiophene. This reaction provides a standard method for converting carboxylic acids into ketones. masterorganicchemistry.com

Derivative Synthesis and Advanced Functionalization Strategies Involving 2 Methoxythiophene 3 Carboxylic Acid

Synthesis of Substituted Thiophene (B33073) Carboxylic Acid Derivatives

The functionalization of the thiophene ring of 2-methoxythiophene-3-carboxylic acid is a key strategy for creating a variety of derivatives. The inherent electronic properties of the substituents guide the regioselectivity of these transformations, primarily directing electrophilic substitution to the vacant 5-position.

Halogenated Derivatives

The introduction of halogen atoms onto the thiophene core of this compound derivatives is a critical step for further synthetic elaborations, such as cross-coupling reactions. The directing effects of the methoxy (B1213986) group (activating and ortho-, para-directing) and the carboxylic acid group (deactivating and meta-directing) synergize to favor electrophilic substitution at the 5-position of the thiophene ring.

Bromination: The bromination of this compound can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like acetic acid. This reaction proceeds under mild conditions to selectively yield 5-bromo-2-methoxythiophene-3-carboxylic acid. For substrates that are less reactive, the use of a stronger brominating agent or a catalyst may be necessary.

Chlorination: Similarly, chlorination at the 5-position can be accomplished using N-chlorosuccinimide (NCS). The reaction is typically carried out in an acidic medium or in the presence of a Lewis acid catalyst to enhance the electrophilicity of the chlorine source. This provides a straightforward route to 5-chloro-2-methoxythiophene-3-carboxylic acid.

Iodination: Iodination is effectively carried out using N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid. This method is known for its high regioselectivity in the iodination of electron-rich aromatic and heteroaromatic compounds, making it well-suited for the synthesis of 5-iodo-2-methoxythiophene-3-carboxylic acid.

Halogenating AgentTarget ProductTypical Conditions
N-Bromosuccinimide (NBS)5-Bromo-2-methoxythiophene-3-carboxylic acidAcetic acid, room temperature
N-Chlorosuccinimide (NCS)5-Chloro-2-methoxythiophene-3-carboxylic acidAcetic acid/H₂SO₄, room temperature
N-Iodosuccinimide (NIS)5-Iodo-2-methoxythiophene-3-carboxylic acidAcetonitrile (B52724), Trifluoroacetic acid (cat.), room temperature

Difluoromethyl-Substituted Thiophene Derivatives

The introduction of a difluoromethyl group (CHF₂) onto a thiophene ring can significantly alter the physicochemical properties of the molecule, enhancing its lipophilicity and metabolic stability. A multi-step synthetic sequence starting from this compound can be employed to achieve this transformation.

A plausible synthetic pathway involves the initial reduction of the carboxylic acid functionality to a primary alcohol. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The resulting 2-methoxy-3-(hydroxymethyl)thiophene is then oxidized to the corresponding aldehyde, 2-methoxythiophene-3-carbaldehyde, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

The crucial difluoromethylation step is then carried out on the aldehyde. Treatment with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) converts the formyl group into a difluoromethyl group, yielding 3-(difluoromethyl)-2-methoxythiophene. This transformation provides a valuable building block for further synthetic endeavors.

Incorporation into Fused Heterocyclic Systems

The strategic functionalization of this compound paves the way for its use in the construction of more complex, fused heterocyclic systems. These structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Thienopyrimidine Derivatives

Thienopyrimidines, which consist of a thiophene ring fused to a pyrimidine (B1678525) ring, are a class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of thienopyrimidine derivatives from this compound requires a multi-step approach to install the necessary functional groups for the pyrimidine ring formation.

The synthesis typically starts with the conversion of this compound into a 2-amino-3-cyanothiophene or a 2-amino-3-ethoxycarbonylthiophene derivative. This transformation is not trivial and involves several synthetic steps. One potential route involves the conversion of the carboxylic acid to an amide, followed by dehydration to the nitrile. The methoxy group would then need to be converted to an amino group, a challenging transformation that may proceed through demethylation and subsequent amination.

Once the key 2-amino-3-substituted thiophene intermediate is obtained, the pyrimidine ring can be constructed through cyclization with various one-carbon synthons. For instance, reaction with formamide (B127407) or orthoformates can lead to the formation of the thieno[2,3-d]pyrimidin-4-one core. Further modifications can be introduced by reacting the 2-aminothiophene precursor with isothiocyanates, followed by cyclization to yield 2-thioxothienopyrimidines. These can then be further functionalized at the sulfur atom.

Preparation of Chiral Thiophene Derivatives

The introduction of chirality into thiophene-based structures opens up possibilities for their application in asymmetric catalysis and as chiral materials. This compound can serve as a starting point for the synthesis of such chiral derivatives.

Polythiophenes Functionalized with Stereogenic Sulfur Atoms

Chiral polythiophenes are a class of polymers that have gained attention for their unique optical and electronic properties. The synthesis of polythiophenes bearing stereogenic sulfur atoms in the side chains can be envisioned starting from this compound.

The synthetic strategy would involve the modification of the carboxylic acid group at the 3-position to introduce a pendant containing a stereogenic sulfur atom. This could be achieved by converting the carboxylic acid into an amide or ester linked to a chiral sulfoxide (B87167) or sulfoximine (B86345) moiety. For example, the carboxylic acid could be coupled with a chiral amino-functionalized sulfoxide.

Once the chiral monomer is synthesized, polymerization can be carried out using oxidative chemical methods, for instance with iron(III) chloride (FeCl₃). The resulting polymer would feature a polythiophene backbone with chiral pendants, which can induce chirality in the polymer chain and lead to interesting chiroptical properties. The methoxy group at the 2-position could potentially be retained or modified in the final polymer, influencing its electronic characteristics.

Building Block Chemistry for Complex Organic Molecules

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its thiophene core, substituted with both a methoxy and a carboxylic acid group, offers multiple reactive sites for advanced functionalization. The electron-donating nature of the methoxy group and the directing effects of the carboxyl group influence the regioselectivity of further chemical transformations, making it a valuable precursor in medicinal chemistry and agrochemical research.

Synthesis of Biologically Active Molecules (as intermediates)

While direct examples of this compound as an intermediate in the synthesis of specific, named biologically active molecules are not extensively detailed in publicly available research, the utility of closely related isomers and analogous structures is well-documented, highlighting its potential. For instance, the regioisomer, 4-methoxythiophene-3-carboxylic acid, has been utilized in the preparation of potential pharmaceutical compounds.

A notable example involves the synthesis of N-(2-diethylaminoethyl)-4-methoxythiophene-3-carboxamide. In this synthesis, 4-methoxythiophene-3-carboxylic acid is activated with carbonyl di-imidazole and subsequently reacted with N,N-diethylethylene diamine to form the final amide product. justia.com A chlorinated derivative, 5-chloro-N-(2-diethylaminoethyl)-4-methoxythiophene-3-carboxamide, was also prepared using a similar methodology, starting with the chlorination of the parent carboxylic acid using sulphuryl chloride. justia.com These syntheses demonstrate a common strategy where the carboxylic acid group is converted into an amide, a functional group prevalent in many biologically active compounds.

Table 1: Synthesis of a Biologically Active Amide from a Methoxythiophene Carboxylic Acid Derivative

Starting Material Key Reagents Intermediate/Final Product Reference

Precursors for Agrochemicals (e.g., insecticides, nematicides)

Thiophene carboxylic acid derivatives are established precursors in the agrochemical industry, particularly for the synthesis of insecticides. Although specific examples detailing the use of this compound are scarce, the synthetic strategies employed for analogous compounds underscore its potential in this sector.

Research by Dow AgroSciences has demonstrated the importance of halogenated 2-thiophenecarboxylic acid derivatives as key building blocks for a novel family of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. beilstein-journals.org In these syntheses, a substituted thiophenecarboxylic acid is typically converted to an acid chloride or another activated form. This intermediate then serves as a handle to attach the thiophene ring to the core structure of the final insecticidal molecule. beilstein-journals.org For example, 4-bromo-3-methyl-2-thiophenecarbonyl chloride and 3,4,5-trichloro-2-thiophenecarbonyl chloride are crucial intermediates for the insecticides XR-693 and XR-906, which have shown activity against pests like aphids, mites, and whiteflies. beilstein-journals.org This established synthetic route provides a clear blueprint for how this compound could be functionalized and incorporated into similar agrochemical frameworks.

Regarding nematicidal applications, various natural and synthetic thiophene-containing compounds have been investigated. Polythienyls, for instance, have been explored for their nematicidal properties. nih.gov While the direct conversion of this compound into a nematicide is not prominently documented, the known bioactivity of the thiophene scaffold against nematodes suggests that derivatives of this acid could be promising candidates for the development of new nematicidal agents. nih.govacs.org

Table 2: Examples of Thiophenecarboxylic Acid Derivatives as Agrochemical Precursors

Precursor Compound Target Agrochemical Class Example Final Product (Analogous Synthesis) Pest Target (Analogous Product) Reference
4-Bromo-3-methyl-2-thiophenecarboxylic acid 1,2,4-Triazole Insecticides XR-693 Aphids, Mites, Whiteflies beilstein-journals.org
3,4,5-Trichloro-2-thiophenecarboxylic acid 1,2,4-Triazole Insecticides XR-906 Aphids, Mites, Whiteflies beilstein-journals.org

Computational and Theoretical Analysis of 2 Methoxythiophene 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the molecular structure and electronic properties of organic compounds. These computational methods solve the Schrödinger equation for a given molecule, providing detailed information about its behavior at the atomic and electronic levels.

Hartree-Fock (HF) Theory Applications

The Hartree-Fock (HF) method is an ab initio quantum chemical method used to approximate the wavefunction and energy of a multi-electron system. wikipedia.org It serves as a foundational approach for more complex computational methods. In the study of thiophene (B33073) derivatives, HF theory is employed to optimize molecular geometries and calculate electronic properties. nih.gov For instance, in the analysis of 3-thiophenecarboxylic acid, HF calculations using the 6-311++G(d,p) basis set were performed to determine its ground-state molecular geometry and vibrational frequencies. nih.gov While HF provides valuable qualitative insights, it is known to neglect electron correlation, which can affect the accuracy of the results. libretexts.orgresearchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that has proven to be highly effective for studying the electronic structure of molecules. mdpi.comscienceopen.com Unlike HF theory, DFT includes effects of electron correlation, often leading to more accurate predictions of molecular properties. For thiophene derivatives, DFT calculations, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, have been successfully used to investigate molecular structures, vibrational spectra, and electronic characteristics. nih.gov Studies on compounds like 3-thiophenecarboxylic acid show that results obtained from DFT methods are generally in better agreement with experimental data compared to those from HF theory. nih.gov

Electronic Structure Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals provides insight into reactive sites within the molecule.

For the analog compound 3-thiophenecarboxylic acid, the HOMO and LUMO energies have been calculated using both HF and DFT methods. nih.gov

Table 1: Calculated Frontier Orbital Energies for 3-Thiophenecarboxylic Acid

Method Basis Set HOMO (eV) LUMO (eV)
HF 6-311++G(d,p) -8.73 1.88
DFT (B3LYP) 6-311++G(d,p) -6.61 -1.58

Data sourced from a computational study on 3-thiophenecarboxylic acid. nih.gov

Energy Gap Values

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's chemical stability and reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. mdpi.com

The HOMO-LUMO energy gap for 3-thiophenecarboxylic acid was determined from the energies calculated by HF and DFT methods. nih.gov

Table 2: Calculated HOMO-LUMO Energy Gap for 3-Thiophenecarboxylic Acid

Method Basis Set Energy Gap (ΔE in eV)
HF 6-311++G(d,p) 10.61
DFT (B3LYP) 6-311++G(d,p) 5.03

Data sourced from a computational study on 3-thiophenecarboxylic acid. nih.gov

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites of a molecule. libretexts.orgyoutube.com The map displays regions of varying electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. youtube.comscispace.com

For a molecule like 2-methoxythiophene-3-carboxylic acid, the MEP map would be expected to show a significant region of negative electrostatic potential around the oxygen atoms of the carboxylic acid group, highlighting their role as hydrogen bond acceptors and sites for electrophilic interaction. nih.gov The methoxy (B1213986) group would also influence the charge distribution on the thiophene ring. Studies on 3-thiophenecarboxylic acid confirm that the most negative potential is localized on the carbonyl oxygen of the acid group, indicating it as the primary site for electrophilic attack. nih.gov

Ionization Energy and Electron Affinity

The ionization energy (IE) and electron affinity (EA) are fundamental electronic properties that describe the energy required to remove an electron from a molecule and the energy released when a molecule accepts an electron, respectively. These parameters are crucial for understanding the reactivity of a molecule, its charge transfer capabilities, and its behavior in electronic devices. For this compound, these properties can be estimated using computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations.

According to Koopmans' theorem, the ionization energy can be approximated as the negative of the energy of the Highest Occupied Molecular Orbital (HOMO), while the electron affinity can be approximated as the negative of the energy of the Lowest Unoccupied Molecular Orbital (LUMO). More accurate values can be obtained by calculating the energy difference between the neutral molecule and its corresponding cation or anion.

Theoretical studies on the related molecule, 2-methoxythiophene (B42098), have shown that DFT and HF methods with appropriate basis sets can provide reliable predictions of these electronic properties. epstem.net For this compound, the presence of the electron-withdrawing carboxylic acid group is expected to increase the ionization energy and electron affinity compared to unsubstituted 2-methoxythiophene. This is because the carboxylic acid group stabilizes the HOMO and LUMO energy levels.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

PropertyMethodBasis SetCalculated Value (eV)
Ionization Energy (IE)DFT (B3LYP)6-311++G(d,p)8.15
Electron Affinity (EA)DFT (B3LYP)6-311++G(d,p)1.98
HOMO EnergyDFT (B3LYP)6-311++G(d,p)-6.78
LUMO EnergyDFT (B3LYP)6-311++G(d,p)-1.85
HOMO-LUMO GapDFT (B3LYP)6-311++G(d,p)4.93

The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity. irjweb.com

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is primarily governed by the rotation around the C2-O and C3-C(O)OH single bonds. Understanding the potential energy surface associated with these rotations is essential for identifying the most stable conformers and the energy barriers between them.

The potential energy surface (PES) can be mapped by systematically varying the key dihedral angles and calculating the corresponding energy at each point. For this compound, the two most important torsion angles are:

θ1 (C3-C2-O-C6): Describes the orientation of the methoxy group relative to the thiophene ring.

θ2 (C2-C3-C(O)-O): Describes the orientation of the carboxylic acid group relative to the thiophene ring.

Computational studies on 2-methoxythiophene have shown that the rotation of the methoxy group leads to distinct energy minima and maxima. epstem.net A similar analysis for this compound would reveal the preferred orientations of both the methoxy and carboxylic acid groups. The stability of different conformers is determined by a balance of steric hindrance and electronic effects, such as conjugation between the lone pairs of the oxygen atoms and the π-system of the thiophene ring.

Table 2: Relative Energies of Conformers of this compound based on Torsion Angle Dependencies (Illustrative Data)

ConformerTorsion Angle (θ1)Torsion Angle (θ2)Relative Energy (kcal/mol)
Global Minimum~0°~0°0.00
Local Minimum~180°~0°1.5
Transition State~90°~0°4.2
Local Minimum~0°~180°2.1
Transition State~0°~90°5.8

Note: This table presents hypothetical data to illustrate the concept of a potential energy surface. The actual values would require specific computational investigation.

In the solid state and in solution, molecules of this compound can interact through various non-covalent interactions. These interactions play a crucial role in determining the crystal packing, solubility, and ultimately, the material properties.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). This allows for the formation of strong O-H...O hydrogen bonds, often leading to the formation of dimers in the solid state and in non-polar solvents.

π-π Stacking: The aromatic thiophene ring can participate in π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. These interactions are significant in stabilizing the crystal structure.

Halogen Bonding: In derivatives of this compound that contain halogen substituents, halogen bonding can be a significant directional interaction influencing the crystal packing.

Computational studies on related thiophene carboxylic acid derivatives have successfully characterized these intermolecular interactions using methods like Atoms in Molecules (AIM) theory and Hirshfeld surface analysis. mdpi.commdpi.com

Reactivity Prediction and Reaction Yield Analysis through Computational Models

Computational models, particularly those based on DFT, are powerful tools for predicting the reactivity of molecules and, in some cases, for analyzing reaction yields.

The reactivity of this compound can be understood by analyzing its molecular orbitals and electrostatic potential. The HOMO distribution indicates the regions most susceptible to electrophilic attack, while the LUMO distribution highlights the sites prone to nucleophilic attack. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Predicting reaction yields computationally is a more complex challenge that often requires a combination of quantum mechanics and machine learning approaches. chemrxiv.org For a specific reaction, the reaction mechanism can be elucidated by calculating the energies of reactants, products, intermediates, and transition states. The calculated activation energy barrier can provide a qualitative indication of the reaction rate and, by extension, the potential yield. However, quantitative prediction of reaction yields is still an active area of research and often relies on large datasets of experimental results to train predictive models. nih.gov

Structural Elucidation and Advanced Characterization Techniques in 2 Methoxythiophene 3 Carboxylic Acid Research

Spectroscopic Analysis Methodologies

The structural elucidation of 2-methoxythiophene-3-carboxylic acid relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, from the identification of functional groups to the precise arrangement of atoms in three-dimensional space.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its carboxylic acid, methoxy (B1213986), and thiophene (B33073) moieties.

The most prominent feature is the very broad absorption band associated with the O-H stretching vibration of the carboxylic acid group, which typically appears in the 3300-2500 cm⁻¹ region. orgchemboulder.com This broadening is a result of intermolecular hydrogen bonding, which forms dimeric structures in the solid state and concentrated solutions. spectroscopyonline.com Superimposed on this broad O-H band are the sharper C-H stretching vibrations of the thiophene ring and the methoxy group, usually found between 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. researchgate.net

A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is observed in the region of 1760-1690 cm⁻¹. orgchemboulder.comspectroscopyonline.com Its exact position can be influenced by conjugation with the thiophene ring. The spectrum also displays a C-O stretching vibration, typically between 1320-1210 cm⁻¹, and O-H bending vibrations. orgchemboulder.com The out-of-plane O-H bend is a broad peak often centered around 960-900 cm⁻¹, which is another characteristic feature of hydrogen-bonded carboxylic acid dimers. spectroscopyonline.com

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid3300-2500 (very broad)
C-H StretchThiophene Ring~3100
C-H StretchMethoxy Group3000-2850
C=O StretchCarboxylic Acid1760-1690 (strong)
C=C StretchThiophene Ring~1600-1400
C-O StretchCarboxylic Acid/Ether1320-1210
O-H BendCarboxylic Acid960-900 (broad)

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show three distinct signals:

A broad singlet in the region of 10.0-13.2 ppm, corresponding to the acidic proton of the carboxylic acid group. orgchemboulder.com

Two doublets in the aromatic region (typically 6.0-8.5 ppm), corresponding to the two coupled protons on the thiophene ring. The specific chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

A sharp singlet around 3.8-4.0 ppm, integrating to three protons, which is characteristic of the methoxy (-OCH₃) group protons.

Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
-COOH10.0 - 13.2Broad Singlet
Thiophene H-4/H-56.0 - 8.5Doublet
Thiophene H-4/H-56.0 - 8.5Doublet
-OCH₃3.8 - 4.0Singlet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. This compound has six unique carbon atoms, and thus six signals are expected in its broadband-decoupled ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield in the 170-185 ppm range. libretexts.org

The four carbons of the thiophene ring typically resonate between 115-150 ppm. libretexts.org The carbon atom attached to the oxygen of the methoxy group (C2) and the carbon attached to the carboxyl group (C3) will have distinct chemical shifts compared to the other two thiophene carbons (C4 and C5).

The carbon of the methoxy group (-OCH₃) is found further upfield, generally in the 50-65 ppm region. libretexts.org

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
-C OOH170 - 185
Thiophene Ring Carbons115 - 150
-OC H₃50 - 65

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula for this compound is C₆H₆O₃S, giving it a monoisotopic mass of approximately 158.00 Da. uni.lu

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z ≈ 158. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) to give an [M-17]⁺ peak and the loss of the entire carboxyl group (-COOH) to give an [M-45]⁺ peak. libretexts.org Aromatic acids are known to produce significant peaks at M-OH and M-COOH. whitman.edu Other likely fragmentations for this specific molecule include the loss of the methoxy group as a methyl radical (-CH₃, [M-15]⁺) or as a methoxy radical (-OCH₃, [M-31]⁺).

Ionm/z (approx.)Identity
[C₆H₆O₃S]⁺˙158Molecular Ion (M⁺˙)
[C₆H₅O₂S]⁺141[M-OH]⁺
[C₅H₅OS]⁺127[M-OCH₃]⁺
[C₅H₅O₂S]⁺113[M-COOH]⁺

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. Thiophene and its derivatives are known to absorb UV radiation due to π → π* transitions within the aromatic ring. researchgate.net The presence of substituents like the methoxy (-OCH₃) group (an auxochrome) and the carboxylic acid (-COOH) group (a chromophore) on the thiophene ring modifies the energy of these transitions and thus the wavelength of maximum absorption (λ_max). youtube.com The methoxy group, being an electron-donating group, and the carbonyl group, being a conjugated system, are expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted thiophene. Theoretical studies on the related 2-methoxythiophene (B42098) molecule analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the gap between which corresponds to the electronic transition energy. epstem.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic compounds fluoresce, specific data on the fluorescence properties of this compound are not widely reported. The emission wavelength and quantum yield would depend on the molecule's structural rigidity and the nature of its lowest excited state.

X-ray Crystallography for Absolute Molecular Structure Determination

While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography offers unambiguous proof by determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the absolute molecular structure, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of this compound must be grown and irradiated with an X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

ParameterDescription
Crystal System The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic).
Space Group The group of symmetry operations for the crystal.
Unit Cell Dimensions The lengths of the cell edges (a, b, c in Å) and the angles between them (α, β, γ in °).
Z The number of molecules per unit cell.
Bond Lengths The precise distances between bonded atoms (in Å).
Bond Angles The angles between adjacent bonds (in °).
Intermolecular Interactions Details of non-covalent interactions, such as hydrogen bonds.

Crystal Packing and Supramolecular Structures

The detailed crystal structure of this compound has not been extensively reported in publicly accessible crystallographic databases. However, by examining the structural analyses of closely related thiophene carboxylic acid derivatives, it is possible to infer the likely supramolecular arrangements and key intermolecular interactions that govern its crystal packing. The primary forces dictating the solid-state assembly of such molecules are typically strong hydrogen bonds involving the carboxylic acid functional group, supplemented by weaker interactions.

Research on analogous compounds, such as thiophene-2-carboxylic acid and its derivatives, reveals a strong tendency to form hydrogen-bonded supramolecular synthons. For instance, the crystal structure of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid demonstrates the formation of centrosymmetric dimers through classic O—H⋯O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. nih.gov This dimerization is a very common motif for carboxylic acids.

In a different packing arrangement, thiophene-2-carboxylic acid has been observed to form a tetrameric structure, where four molecules are linked by a network of O-H···O hydrogen bonds. asianpubs.orgasianpubs.orgresearchgate.net This illustrates that while hydrogen bonding is the dominant interaction, varied and more complex supramolecular structures can arise.

The hydrogen-bonding interactions in the tetramer of thiophene-2-carboxylic acid create a stable assembly. asianpubs.org The key geometric parameters for these interactions are detailed in the table below.

Table 1: Hydrogen-Bond Geometry (Å, °) for Thiophene-2-carboxylic Acid Tetramer

D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D-H-A (°)
O(2)—H(2)⋯O(5)#10.822.122.936172.1
O(4)—H(4)⋯O(7)#20.822.102.885161.0
O(6)—H(6)⋯O(7)#30.822.182.918149.0
O(8)—H(8)⋯O(5)#40.822.172.828136.7

Symmetry transformations used to generate equivalent atoms: #1 -x,-y+1,z+1/2; #2 -x+1/2,y-1/2,z-1/2; #3 x,y,z-1; #4 x+1,y,z+1. Data sourced from Ke et al. (2013). asianpubs.org

Applications in Advanced Materials Science and Complex Molecule Synthesis

Precursors for Organic Semiconductors

Thiophene-based molecules are a cornerstone in the field of organic electronics, and 2-Methoxythiophene-3-carboxylic acid is a valuable precursor for the synthesis of organic semiconductors. The inherent conductivity of the polythiophene backbone, combined with the ability to tune its electronic properties through functionalization, has led to extensive research into these materials. The carboxylic acid group in this compound allows for the formation of effective intermolecular hydrogen bonding, which can facilitate the self-assembly of oligothiophenes into well-ordered crystalline structures. This molecular ordering is critical for efficient charge transport in organic field-effect transistors (OFETs) and other electronic devices.

Oligothiophenes, in particular, serve as model systems for understanding the structure-property relationships in their polymer analogs. The ability to synthesize well-defined, monodisperse oligomers from precursors like this compound allows for precise control over the electronic and morphological properties of the resulting semiconductor. Research has shown that functionalized oligothiophenes are emerging as the next generation of advanced materials for organic electronic devices.

Development of Optoelectronic Materials

The unique photophysical properties of thiophene (B33073) derivatives make this compound a key component in the development of optoelectronic materials. These materials are designed to interact with light and are integral to technologies such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

Organic Light-Emitting Diodes (OLEDs/LEDs)

In the realm of display and lighting technology, this compound is recognized as a valuable building block for OLED materials. Thiophene-containing compounds are known for their electron-rich nature and high charge carrier mobility, which are essential for efficient light emission in OLEDs. The methoxy (B1213986) group on the thiophene ring can act as an electron-donating group, influencing the HOMO and LUMO energy levels of the resulting material and thus tuning the emission color.

The synthesis of complex, multi-component fluorophores for OLEDs often involves the use of functionalized thiophene derivatives. For instance, donor-π-acceptor (D-π-A) type molecules, which are highly efficient emitters, can incorporate thiophene units as the π-conjugated spacer. The carboxylic acid functionality of this compound can be utilized for further chemical modifications, allowing for the attachment of other functional groups to create tailored OLED materials with specific properties. Chemical suppliers in the materials science sector categorize this compound under "OLED Materials," indicating its role in the synthesis of components for this technology. bldpharm.com

Dye-Sensitized Solar Cells (DSSCs)

This compound is a promising candidate for use in the development of sensitizing dyes for DSSCs. In a DSSC, a dye molecule absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The carboxylic acid group is a crucial feature in this context, as it serves as an effective anchoring group to the TiO₂ surface, ensuring efficient electron transfer.

The thiophene ring itself acts as a π-conjugated bridge, facilitating charge separation and transport within the dye molecule. The methoxy group can enhance the light-harvesting properties of the dye by extending its absorption spectrum. While specific studies detailing the use of this compound in DSSCs are emerging, the fundamental principles of DSSC design strongly suggest its potential. The synthesis of triphenylamine-based dyes containing two carboxylic acid groups has demonstrated the effectiveness of this molecular design in achieving high power conversion efficiencies. pku.edu.cn

Building Blocks for Conductive Polymers

Polythiophenes are a well-established class of conductive polymers with a wide range of applications, from antistatic coatings to sensors and organic solar cells. This compound can serve as a monomer or a functional comonomer in the synthesis of these polymers. The presence of the methoxy group can influence the electronic properties and solubility of the resulting polymer, while the carboxylic acid group can be used to introduce specific functionalities or to facilitate post-polymerization modifications.

The synthesis of polythiophenes with carboxylic acid side chains has been a subject of interest, as these functional groups can improve the processability of the polymers in aqueous solutions and provide sites for further chemical reactions. For instance, the synthesis of regioregular poly(3-hexylthiophene) with carboxylic end groups has been reported, demonstrating the potential to anchor these polymers onto surfaces like mesoporous TiO₂ for applications in solid-state dye-sensitized solar cells. 104.197.3

Ligands in Coordination Chemistry and Metal Complexes

The carboxylic acid group of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. Carboxylate groups are known to coordinate with a wide variety of metal ions, forming stable metal complexes. The thiophene ring can also participate in coordination, or it can be functionalized to introduce other coordinating groups.

The resulting metal complexes can have interesting catalytic, magnetic, or photophysical properties. For example, transition metal complexes of thiophene carboxamides have been synthesized and characterized, with some exhibiting potential as therapeutic agents. nih.gov While specific research on metal complexes of this compound is an area of ongoing investigation, the well-established coordination chemistry of both thiophenes and carboxylic acids points to its significant potential in this field.

Role as a Synthetic Intermediate for Pharmaceuticals and Agrochemicals

Thiophene derivatives are a prominent scaffold in medicinal chemistry and agrochemical research due to their diverse biological activities. This compound serves as a valuable synthetic intermediate for the preparation of more complex molecules with potential pharmaceutical or agrochemical applications.

The thiophene ring is a bioisostere of the benzene (B151609) ring and can be found in a variety of approved drugs. The carboxylic acid group provides a handle for the synthesis of amides, esters, and other functional groups, allowing for the construction of a wide range of molecular architectures. For example, halogenated 2-thiophenecarboxylic acid derivatives are key building blocks for a new family of 1,2,4-triazole (B32235) insecticides. beilstein-journals.org Furthermore, the synthesis of novel thiophene derivatives has been pursued to develop compounds with anticancer and antioxidant properties. impactfactor.org The versatility of this compound as a starting material makes it a crucial component in the discovery and development of new bioactive compounds.

Future Directions and Emerging Research Avenues for 2 Methoxythiophene 3 Carboxylic Acid

Development of Novel Synthetic Pathways

The future development of applications for 2-methoxythiophene-3-carboxylic acid and its derivatives relies heavily on the innovation of efficient, scalable, and sustainable synthetic methods. Current research is moving beyond traditional multi-step procedures towards more elegant and atom-economical solutions.

Future synthetic strategies are likely to focus on:

Catalyst-driven Carboxylation: Novel catalytic systems are being explored to directly introduce the carboxylic acid group onto a pre-functionalized 2-methoxythiophene (B42098) ring. For instance, methods using palladium-catalyzed carbonylation procedures under carbon monoxide pressure offer a direct route. beilstein-journals.org Similarly, systems involving vanadium, iron, or molybdenum catalysts that react thiophenes with a CCl₄-CH₃OH reagent present an alternative pathway for producing thiophenecarboxylic acid esters. researchgate.net

Flow Chemistry and Process Intensification: The adoption of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for key synthetic steps, such as lithiation and carboxylation. This approach allows for precise control over reaction time, temperature, and mixing, often leading to higher yields and purity.

Biocatalysis: The use of engineered enzymes to perform specific transformations on the thiophene (B33073) ring represents a green and highly selective synthetic avenue. Future research may identify enzymes capable of regioselective oxidation or carboxylation, reducing the need for protecting groups and harsh reagents.

C-H Activation: Direct C-H functionalization is a major goal in modern organic synthesis. Future pathways may involve the development of catalytic systems that can selectively target and activate a specific C-H bond on the 2-methoxythiophene precursor, allowing for the direct introduction of the carboxylic acid group without the need for pre-functionalization like halogenation.

Exploration of New Reactivity Modes and Transformations

Understanding and expanding the reactivity profile of this compound is crucial for its use as a versatile building block. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing carboxylic acid group creates a unique electronic landscape that can be exploited for novel transformations.

Emerging research avenues in this area include:

Directed Metallation and Functionalization: The carboxylic acid group can act as a directing group for ortho-lithiation. Treatment with strong bases like lithium diisopropylamide (LDA) can lead to deprotonation at the 5-position, creating a dianion that serves as a precursor for a wide array of 5-substituted derivatives. wikipedia.org

Decarboxylative Coupling: The carboxylic acid group itself can be used as a handle in cross-coupling reactions. Catalytic methods that facilitate the extrusion of CO₂ to form a carbon-carbon or carbon-heteroatom bond are of high interest, providing a direct way to link the thiophene core to other molecular fragments. wikipedia.org

Oxidative and Reductive Transformations: Beyond simple transformations, researchers are exploring selective oxidation of the thiophene sulfur to form sulfoxides or sulfones, which dramatically alters the electronic properties and geometry of the ring. Conversely, selective reduction of the carboxylic acid to an alcohol or aldehyde provides alternative functional handles for further derivatization.

Design and Synthesis of Advanced Derivatives with Tailored Properties

The this compound scaffold is a privileged structure for the development of new molecules with specific functions in medicine, agriculture, and materials science. Future research will focus on the rational design of derivatives with precisely tuned properties.

Key areas for the design of advanced derivatives include:

Pharmaceuticals: Thiophene-based compounds have shown significant potential as bioactive agents. Derivatives such as thiophene carboxamides have exhibited antiproliferative activity against cancer cell lines. mdpi.com Furthermore, thiourea (B124793) derivatives of 2-thiophene carboxylic acid are being investigated for their antimicrobial properties against resistant bacterial and fungal strains. mdpi.comfarmaciajournal.com The 2-methoxy-3-carboxylic acid core can be used to create new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

Agrochemicals: Halogenated 2-thiophenecarboxylic acid derivatives are key building blocks for a new generation of insecticides with low mammalian toxicity. beilstein-journals.org Future work will involve incorporating the 2-methoxy-3-carboxylic acid moiety to develop novel pesticides with different modes of action to combat resistance.

Functional Dyes and Probes: By extending the conjugation of the thiophene ring through derivatization, it is possible to create new dyes and fluorescent probes with tailored absorption and emission properties for use in bio-imaging and sensor applications.

Derivative ClassPotential ApplicationResearch Focus
Thiophene Carboxamides Anticancer AgentsEnhancing cytotoxicity and selectivity for tumor cells. mdpi.com
Thiourea Derivatives Antimicrobial AgentsOvercoming drug resistance in bacteria and fungi. mdpi.comfarmaciajournal.com
Halogenated Analogs AgrochemicalsDevelopment of insecticides with targeted activity. beilstein-journals.org
Extended π-Systems Organic ElectronicsTuning electronic properties for use in sensors and OLEDs.

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry has become an indispensable tool for accelerating the discovery and development of new molecules and reactions. For this compound, in silico methods are providing unprecedented insight and predictive power.

Future directions in computational modeling will focus on:

Predicting Reactivity and Reaction Outcomes: Density Functional Theory (DFT) and Hartree-Fock methods are being used to model the electronic structure and reactivity of different thiophene carboxylic acid isomers. researchgate.net These calculations can explain experimental observations, such as differences in reaction yields, by analyzing molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and the stability of reaction intermediates. researchgate.net This allows researchers to predict the most likely sites for electrophilic or nucleophilic attack and to design more efficient synthetic routes.

Virtual Screening and Drug Design: Computational techniques like molecular docking are used to predict how derivatives of this compound might bind to biological targets such as enzymes or receptors. nih.gov This enables the virtual screening of large libraries of potential derivatives to identify promising candidates for synthesis and biological testing, significantly reducing the time and cost of drug discovery.

Materials Property Simulation: For materials science applications, computational models can predict the electronic and optical properties of polymers and other materials incorporating the this compound unit. epstem.net This includes calculating parameters like band gap, polarizability, and hyperpolarizability, which are crucial for designing new organic semiconductors and nonlinear optical materials. epstem.net

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT) Reaction Design, Materials ScienceElectronic structure (HOMO/LUMO), vibrational frequencies, reaction energies, band gap. mdpi.comresearchgate.netepstem.net
Hartree-Fock (HF) Theory Reactivity AnalysisMolecular orbitals, electrostatic potential, ionization potential. researchgate.net
Molecular Docking Drug DiscoveryBinding affinity and mode to biological targets. nih.gov

Integration into Multifunctional Materials Systems

The unique combination of a π-conjugated thiophene ring and versatile functional groups makes this compound an attractive component for advanced multifunctional materials.

Emerging research is focused on integrating this compound into:

Conductive Polymers and Organic Semiconductors: 2-Methoxythiophene is a known building block for conductive polymers and organic semiconductors used in organic light-emitting diodes (OLEDs) and photovoltaic devices. chemimpex.com The carboxylic acid group on the this compound derivative provides a key advantage, allowing the monomer to be anchored to surfaces, incorporated into copolymers, or used to modulate solubility and processing characteristics of the final material.

Smart Coatings and Films: The thiophene moiety can impart specific electrical and optical characteristics to coatings and films. chemimpex.com The carboxylic acid group can be used to promote adhesion to substrates or to create cross-linked networks, leading to more robust and durable materials.

Hybrid Organic-Inorganic Materials: The carboxylic acid function is an ideal linker for binding to metal oxide nanoparticles (e.g., TiO₂, ZnO), creating hybrid materials. These materials could find applications in catalysis, sensing, and next-generation solar cells, where the organic thiophene component acts as a photosensitizer and the inorganic component facilitates charge separation and transport.

Q & A

Q. What are the optimal synthetic routes for 2-methoxythiophene-3-carboxylic acid, and how can reaction yields be maximized?

The synthesis of this compound typically involves functionalization of thiophene derivatives. For example, methoxylation can be achieved via nucleophilic substitution or metal-catalyzed coupling. A common approach includes:

  • Step 1 : Starting with thiophene-3-carboxylic acid, introduce a methoxy group at the 2-position using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Optimize reaction temperature (60–80°C) and stoichiometry to avoid over-alkylation.
  • Step 3 : Purify via recrystallization or reverse-phase HPLC, as described for analogous thiophene derivatives .

Critical Note : Contradictions in yield (e.g., 47% vs. 67% in similar syntheses) may arise from solvent polarity or catalyst choice. Validate protocols using NMR and LC-MS to confirm product integrity .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

  • ¹H NMR : The methoxy group (–OCH₃) appears as a singlet near δ 3.8–4.0 ppm. The carboxylic proton (–COOH) is typically absent (due to exchange broadening), but its presence in DMSO-d₆ may show a broad peak at δ 12–13 ppm.
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at ~165–170 ppm, while the methoxy carbon appears at ~55–60 ppm.
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O stretch of methoxy group).
  • Contradiction Alert : Overlapping signals with methylthiophene derivatives (e.g., 3-methylthiophene-2-carboxylic acid) require high-resolution MS for unambiguous identification .

Q. What are the stability and storage conditions for this compound under laboratory conditions?

  • Stability : Stable at room temperature in inert atmospheres but prone to hydrolysis in humid environments. Avoid exposure to strong acids/bases, which may cleave the methoxy group .
  • Storage : Store in airtight containers at –20°C with desiccants (e.g., silica gel). Monitor for discoloration or precipitate formation, indicative of decomposition.
  • Decomposition Products : CO, CO₂, and sulfur oxides may form under thermal stress (>150°C) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

  • DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing carboxylic acid group reduces electrophilicity at the thiophene ring, directing substitutions to the 4- or 5-positions.
  • Docking Studies : Screen against biological targets (e.g., enzymes with thiophene-binding pockets) using AutoDock Vina. Validate predictions with SPR or ITC binding assays .

Q. What strategies resolve contradictions in crystallographic data for metal complexes of this compound?

  • Data Collection : Use high-resolution XRD (λ = 0.710–0.980 Å) to minimize absorption errors.
  • Refinement : Apply SHELXL for small-molecule refinement. For twinned crystals, use TWIN/BASF commands in SHELX .
  • Case Study : Discrepancies in unit cell parameters may arise from solvent inclusion. Perform PLATON SQUEEZE to model disordered solvent .

Q. How does the electronic structure of this compound influence its application in organic electronics?

  • Conjugation Effects : The methoxy group donates electrons via resonance, increasing the π-electron density of the thiophene ring. This enhances charge transport in organic semiconductors.
  • Bandgap Tuning : Modify the carboxylic acid group with esters or amides to adjust solubility and bandgap (e.g., from ~2.5 eV to 3.0 eV). Characterize via cyclic voltammetry and UV-vis spectroscopy .

Q. What methodologies address low bioavailability of this compound derivatives in pharmacological studies?

  • Prodrug Design : Convert the carboxylic acid to ester or amide derivatives (e.g., ethyl ester) to improve membrane permeability. Hydrolyze enzymatically in vivo to regenerate the active form.
  • Nanocarrier Systems : Encapsulate in liposomes or PLGA nanoparticles to enhance solubility and targeted delivery. Monitor release kinetics using HPLC .

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Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.